molecular formula C16H14ClNO5S B3452798 [2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate

[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate

Cat. No.: B3452798
M. Wt: 367.8 g/mol
InChI Key: HEIMRHDHRRNJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an acetyl group, a chlorophenyl group, and a sulfonylamino group attached to a phenyl acetate backbone. Its molecular structure allows it to participate in diverse chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-chlorophenylsulfonylamine, followed by the reaction with phenyl acetate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The acetyl and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for creating various derivatives and studying reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules allows researchers to study enzyme activities, protein interactions, and cellular pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, this compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for manufacturing processes and product development.

Mechanism of Action

The mechanism of action of [2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate involves its interaction with molecular targets, such as enzymes or receptors. The acetyl and sulfonylamino groups play a crucial role in binding to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-[Acetyl-(4-bromophenyl)sulfonylamino]phenyl] acetate
  • [2-[Acetyl-(4-fluorophenyl)sulfonylamino]phenyl] acetate
  • [2-[Acetyl-(4-methylphenyl)sulfonylamino]phenyl] acetate

Uniqueness

Compared to similar compounds, [2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate stands out due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

[2-[acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-11(19)18(15-5-3-4-6-16(15)23-12(2)20)24(21,22)14-9-7-13(17)8-10-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIMRHDHRRNJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.